2-(3-Chlorophenyl)piperazine

説明

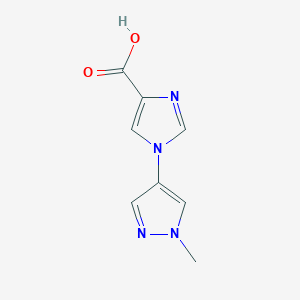

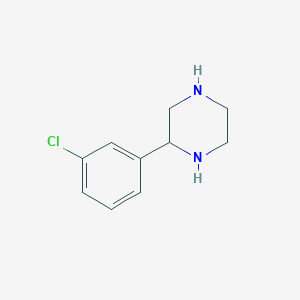

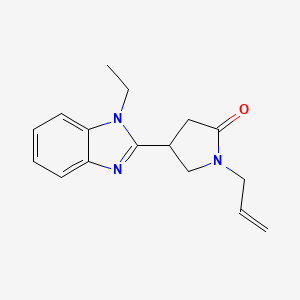

2-(3-Chlorophenyl)piperazine is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of piperazine . This compound is a major metabolite of the antidepressant medications trazodone and nefazodone .

Synthesis Analysis

There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis

The molecular structure of this compound is characterized by a piperazine ring substituted with a 3-chlorophenyl group . The InChI code for this compound is 1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 196.68 . More specific properties such as solubility, melting point, boiling point, etc., are not provided in the search results.作用機序

Target of Action

The primary targets of 2-(3-Chlorophenyl)piperazine, also known as m-Chlorophenylpiperazine (mCPP), are the 5-HT2B and 5-HT2C receptors . These receptors are part of the serotonin receptor family, which plays a crucial role in the regulation of mood, anxiety, and depression.

Mode of Action

mCPP acts as a partial agonist at the human 5-HT2A and 5-HT2C receptors but as an antagonist at the human 5-HT2B receptors . This means that mCPP can both activate and inhibit these receptors, depending on the context.

Biochemical Pathways

It is known that mcpp’s actions at the 5-ht2c receptor likely mediate its negative effects such as anxiety, headaches, and appetite loss

Pharmacokinetics

mCPP is metabolized via the CYP2D6 isoenzyme in the liver by hydroxylation to para-hydroxy-mCPP (p-OH-mCPP), which plays a major role in its metabolism . The elimination half-life of mCPP is between 4 to 14 hours , indicating that it is relatively quickly removed from the body. It is excreted in the urine .

Result of Action

The action of mCPP results in a variety of effects. It lacks any reinforcing effects, but has psychostimulant, anxiety-provoking, and hallucinogenic effects . It is also known to produce dysphoric, depressive, and anxiogenic effects in rodents and humans . Other effects of mCPP include nausea, hypoactivity, and penile erection, the latter two the result of increased 5-HT2C activity and the former likely via 5-HT3 stimulation .

実験室実験の利点と制限

2-(3-Chlorophenyl)piperazine has a number of advantages for lab experiments. It is a relatively inexpensive compound and is readily available. It is also a stable compound, with a long shelf life. Additionally, it is relatively easy to synthesize and has a low toxicity profile. One limitation of using this compound in lab experiments is that it has a relatively low solubility in water, making it difficult to use in aqueous solutions.

将来の方向性

Future research on 2-(3-Chlorophenyl)piperazine could focus on its potential therapeutic effects, such as its antidepressant and anxiolytic effects. Additionally, further research could explore its potential as a building block for the synthesis of small molecule drugs. Additionally, further research could explore its potential as a PET imaging agent. Finally, further research could explore its potential as a drug metabolite.

合成法

2-(3-Chlorophenyl)piperazine is synthesized through the reaction of chlorobenzene and piperazine. This reaction is carried out in an inert atmosphere at a temperature of 200-210°C. The reaction between chlorobenzene and piperazine produces an intermediate product, which is then further reacted with a base such as sodium hydroxide to form this compound.

科学的研究の応用

2-(3-Chlorophenyl)piperazine has been used in various scientific research applications, including drug design, medical imaging, and drug metabolism. In drug design, this compound has been used as a building block for the synthesis of small molecule drugs. In medical imaging, this compound has been used in positron emission tomography (PET) imaging to study the pharmacokinetics of drugs. In drug metabolism, this compound has been used to study the metabolism of drugs in humans.

Safety and Hazards

特性

IUPAC Name |

2-(3-chlorophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-3,6,10,12-13H,4-5,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRVXSYWJPAAOBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(CN1)C2=CC(=CC=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40966797 | |

| Record name | 2-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

52385-79-2 | |

| Record name | 2-(3-Chlorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40966797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-chlorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-acetamidophenyl)-2-(3-(4-ethoxyphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2947948.png)

![(5-Bromopyridin-3-yl)(4-((6-fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2947950.png)

![N-(1-cyano-1-methyl-3-phenylpropyl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B2947951.png)

![Tert-butyl 4-[5-(2,4-dichlorophenyl)-1-(phenylcarbamoyl)pyrazol-3-yl]piperidine-1-carboxylate](/img/structure/B2947952.png)

![1-(2,5-dimethoxyphenyl)-3-hydroxy-3-phenyl-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2947954.png)

![2-(6-methoxynicotinoyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2947955.png)